Species Selectivity: CITCO Activates Human (and Porcine) CAR, While TCPOBOP Is Restricted to Mouse CAR
CITCO and TCPOBOP exhibit mutually exclusive species selectivity for CAR activation. In CAR/SRC-1 FRET assays, CITCO activates human CAR with an EC50 of 49 nM but is inactive on mouse CAR; conversely, TCPOBOP activates mouse CAR with an EC50 of 20 nM but has no effect on human or rat CAR [1]. This species divergence was functionally confirmed in primary hepatocyte proliferation assays: both TCPOBOP and CITCO induced dose-dependent EdU labeling in mouse and rat hepatocytes, but no proliferative response was observed in hepatocytes from three human donors [2]. Furthermore, in primary porcine brain capillary endothelial cells (PBCEC), CITCO significantly upregulated Abcb1 and Abcg2 efflux transporters at RNA, protein, and functional transport levels, whereas TCPOBOP had no effect on transporter expression, confirming CITCO's cross-species activity in a non-rodent model relevant to blood-brain barrier pharmacology [3].
| Evidence Dimension | CAR agonist potency and species specificity |
|---|---|
| Target Compound Data | CITCO: hCAR EC50 = 49 nM (FRET assay) / 25 nM (transient transfection); activates human, porcine CAR; no activity on mouse CAR |
| Comparator Or Baseline | TCPOBOP: mCAR EC50 = 20 nM; no activity on human or rat CAR; no effect on porcine CAR-mediated ABC transporter regulation |
| Quantified Difference | Mutually exclusive species selectivity: CITCO selective for human/porcine CAR, TCPOBOP selective for mouse CAR. Proliferation: dose-dependent EdU increase in rodent but not human hepatocytes for both compounds. |
| Conditions | CAR/SRC-1 FRET assay; CV-1 transient transfection; primary hepatocytes (mouse, rat, human); porcine brain capillary endothelial cells (PBCEC) |
Why This Matters
For any study requiring human-relevant CAR pharmacology—including drug metabolism, hepatotoxicity screening, and CAR-mediated gene regulation—TCPOBOP is an invalid tool, and CITCO remains the only extensively validated direct human CAR agonist with cross-species data in porcine models.
- [1] Maglich JM, Parks DJ, Moore LB, et al. Identification of a novel human constitutive androstane receptor (CAR) agonist and its use in the identification of CAR target genes. J Biol Chem. 2003;278(19):17277-17283. PMID: 12611900. View Source
- [2] Development of an in vitro high content imaging assay for quantitative assessment of CAR-dependent mouse, rat, and human primary hepatocyte proliferation. Infona. TCPOBOP and CITCO exhibited significant dose-dependent increases in frequency of EdU labeling in mouse and rat hepatocytes that was not observed in hepatocytes from three human donors. View Source
- [3] Constitutive androstane receptor upregulates Abcb1 and Abcg2 at the blood-brain barrier after CITCO activation. Brain Res. 2013;1501:68-80. PMID: 23340159. CITCO caused significant up-regulation of both efflux-transporters; TCPOBOP had no effect. View Source
